molecular formula C19H20FN3O B2720829 N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide CAS No. 637322-50-0

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide

Cat. No.: B2720829
CAS No.: 637322-50-0
M. Wt: 325.387
InChI Key: JRZDZCSPOAKFMR-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a synthetic organic compound with the molecular formula C18H19FN2O It is characterized by the presence of a benzimidazole ring substituted with a 4-fluorobenzyl group and an ethyl propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the 4-fluorobenzyl group through a nucleophilic substitution reaction. The final step involves the attachment of the ethyl propanamide chain via an amide coupling reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzimidazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to active sites of enzymes, potentially inhibiting their activity. The 4-fluorobenzyl group may enhance binding affinity and specificity, while the ethyl propanamide chain can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is unique due to its specific substitution pattern and the presence of the ethyl propanamide chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c1-2-19(24)21-12-11-18-22-16-5-3-4-6-17(16)23(18)13-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZDZCSPOAKFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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